N-Fmoc-S-[(acetylamino)methyl]-L-cysteine
Description
Contextualizing the Role of Cysteine in Peptide and Protein Science
Cysteine is a unique proteinogenic amino acid due to the presence of a thiol (-SH) group in its side chain. This thiol group is highly reactive and imparts several critical functions to peptides and proteins. Its most notable role is the formation of disulfide bonds through the oxidation of two cysteine residues. These covalent cross-links are instrumental in defining and stabilizing the three-dimensional structures of proteins, particularly those secreted from cells. Beyond structural stabilization, cysteine residues are often found in the active sites of enzymes, where the thiol group can act as a potent nucleophile in catalytic reactions. Furthermore, cysteine can coordinate with metal ions, forming essential components of various metalloproteins. The rich chemistry of its thiol group makes cysteine a focal point in both natural protein function and synthetic peptide design.
Overview of Protecting Group Chemistry in Peptide Synthesis
The chemical synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain. To ensure that the peptide bonds form in the correct sequence and to prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked or "protected". This is the fundamental principle of protecting group chemistry in peptide synthesis.
The most widely used method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), a technique that involves building the peptide chain on an insoluble resin support. In SPPS, two main types of protecting groups are employed: a temporary protecting group for the α-amino group of the incoming amino acid and permanent protecting groups for the reactive side chains of the amino acids. The α-amino protecting group is removed at each step of the synthesis to allow for the coupling of the next amino acid, while the side-chain protecting groups remain in place until the entire peptide has been assembled.
A crucial concept in protecting group strategy is "orthogonality," which means that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. altabioscience.com This allows for the selective deprotection of specific functional groups, which is particularly important for the synthesis of complex peptides with features like disulfide bridges or other post-translational modifications.
The two most common orthogonal protection schemes in SPPS are the Boc/Bzl and the Fmoc/tBu strategies. The Fmoc/tBu strategy has gained widespread popularity due to its use of milder reaction conditions. In this approach, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups such as the tert-butyl (tBu) group. altabioscience.combiosynth.com
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions for α-Amino Group | Deprotection Conditions for Side-Chains |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (Benzyl) based | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu (tert-butyl) based | Mild Base (e.g., Piperidine) | Moderate Acid (e.g., TFA) |
Significance of N-Fmoc-S-[(acetylamino)methyl]-L-cysteine as a Building Block in Fmoc Solid-Phase Peptide Synthesis
This compound, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a specialized cysteine derivative designed for use in Fmoc-based SPPS. nbinno.com In this compound, the α-amino group is protected by the Fmoc group, and the thiol group of the cysteine side chain is protected by the acetamidomethyl (Acm) group.
The significance of Fmoc-Cys(Acm)-OH lies in the unique properties of the Acm protecting group. The Acm group is stable to the mild basic conditions (e.g., piperidine) used to remove the Fmoc group during each cycle of peptide chain elongation. nih.gov It is also stable to the final cleavage from the resin and deprotection of other acid-labile side-chain protecting groups, which is typically carried out using trifluoroacetic acid (TFA). sigmaaldrich.com This stability makes the Acm group orthogonal to the standard Fmoc/tBu protection scheme.
The primary application of Fmoc-Cys(Acm)-OH is in the synthesis of peptides containing multiple disulfide bonds where a specific pattern of connectivity is required. biotage.com By using a combination of cysteine derivatives with different, orthogonally removable, thiol protecting groups, chemists can control which cysteine residues form disulfide bonds at specific stages of the synthesis. For instance, a peptide can be synthesized with one pair of cysteines protected with an acid-labile group (like trityl, Trt) and another pair protected with the Acm group. After the peptide chain is assembled, the acid-labile groups can be removed during the TFA cleavage, allowing the first disulfide bond to be formed. The peptide, now containing one disulfide bond and two Acm-protected cysteines, can be purified. Subsequently, the Acm groups can be removed under specific conditions to allow for the formation of the second disulfide bond in a controlled, or "regioselective," manner. rsc.org
The removal of the Acm group and the concurrent formation of a disulfide bond can be achieved using various reagents, with iodine being one of the most common. peptide.com This reaction can be performed either in solution after the peptide has been cleaved from the resin or directly on the solid support. biotage.compeptide.com More recently, reagents like N-chlorosuccinimide (NCS) have been shown to be effective for the on-resin removal of the Acm group and disulfide bond formation. nih.gov
| Thiol Protecting Group | Abbreviation | Stability to Piperidine (B6355638) | Stability to TFA | Common Deprotection Reagent(s) |
| Trityl | Trt | Stable | Labile | Trifluoroacetic Acid (TFA) |
| Acetamidomethyl | Acm | Stable | Stable | Iodine (I₂), Mercury(II) acetate (B1210297), Silver trifluoromethanesulfonate (B1224126), N-Chlorosuccinimide (NCS) nih.govsigmaaldrich.compeptide.com |
| tert-Butyl | tBu | Stable | Stable | Mercury(II) acetate, Silver trifluoromethanesulfonate sigmaaldrich.com |
| 4-Methoxytrityl | Mmt | Stable | Highly Labile | Dilute TFA (1-2%) |
The use of Fmoc-Cys(Acm)-OH, in conjunction with other orthogonally protected cysteine derivatives, provides peptide chemists with the tools necessary to construct complex, multi-disulfide-containing peptides with a high degree of precision and control, which is essential for the synthesis of many peptide-based drugs and research tools. nih.govadventchembio.com
Structure
3D Structure
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Integration of N Fmoc S Acetylamino Methyl L Cysteine in Solid Phase Peptide Synthesis Spps
Fmoc Strategy for N-Terminal Protection in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino function in modern SPPS. genscript.comembrapa.braltabioscience.com Its popularity stems from the mild, non-acidic conditions required for its removal, which preserves acid-labile side-chain protecting groups and the bond linking the peptide to the solid support. altabioscience.compeptide.comwikipedia.org This orthogonality is a cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus at each cycle of amino acid addition. nih.govbachem.com
Base-Labile Deprotection of the Fmoc Group
The Fmoc group is characterized by its lability to basic conditions. wikipedia.org Its removal is achieved through a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine (B6355638). embrapa.brfiveable.me The process involves two main steps:
Proton Abstraction: The base abstracts the acidic proton from the C9 carbon of the fluorenyl ring system. embrapa.brtotal-synthesis.com This deprotonation is facilitated by the aromatic nature of the fluorenyl group, which stabilizes the resulting carbanion. total-synthesis.com
Elimination: The unstable carbanion undergoes rapid elimination, cleaving the C-O bond of the carbamate (B1207046) and releasing the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF). embrapa.brfiveable.me
The liberated dibenzofulvene is a chromophore that can be monitored by UV spectroscopy to track the completion of the deprotection reaction. fiveable.me The DBF molecule readily reacts with the amine base (e.g., piperidine) to form a stable adduct, which prevents it from engaging in side reactions with the newly deprotected N-terminal amine. wikipedia.org
Optimization of Fmoc Deprotection Conditions and Reagents
While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal, optimization is often necessary to prevent side reactions, especially in the synthesis of complex or sensitive peptides. wikipedia.orgiris-biotech.de
Several factors must be considered when selecting a deprotection reagent and conditions, including basicity (pKa), concentration, reaction time, and the potential for side reactions like diketopiperazine (DKP) formation or epimerization. nih.gov For instance, prolonged exposure to piperidine can promote the formation of 3-(1-Piperidinyl)alanine as a side product when cysteine is the C-terminal residue. peptide.com
To address these challenges, several alternative reagents and cocktails have been developed. 4-methylpiperidine (B120128) (4MP) has been shown to be as efficient as piperidine in Fmoc removal and is not a controlled substance, simplifying procurement and handling. embrapa.briris-biotech.decsic.es For sequences prone to DKP formation, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often in combination with a trapping agent like piperazine (B1678402) to scavenge the DBF byproduct. iris-biotech.deacs.org Studies have shown that a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can effectively suppress DKP formation while enhancing deprotection kinetics. acs.org
| Reagent/Cocktail | Concentration | Solvent | Key Advantages & Considerations |
| Piperidine | 20% v/v | DMF | Standard, effective, forms stable DBF adduct. wikipedia.org Can cause side reactions with sensitive residues. peptide.com |
| 4-Methylpiperidine (4MP) | 20-30% v/v | DMF | As efficient as piperidine, not a controlled substance. embrapa.briris-biotech.de Reduces side reactions with C-terminal Cys. csic.es |
| DBU | 2% v/v | DMF | Non-nucleophilic base, useful for sensitive sequences. iris-biotech.de Does not trap DBF, can lead to side products unless a scavenger is used. acs.org |
| Piperazine / DBU | 5% / 2% | NMP | Suppresses diketopiperazine (DKP) formation effectively. acs.org |
| Piperazine / DBU / Formic Acid | 5% / 1% / 1% | DMF | Avoids the use of piperidine entirely. wikipedia.org |
Coupling Reactions and Peptide Bond Formation with N-Fmoc-S-[(acetylamino)methyl]-L-cysteine
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid, enabling it to react with the free N-terminal amine of the resin-bound peptide chain. peptide.com The choice of coupling reagents and conditions is critical to ensure high coupling efficiency and to preserve the stereochemical integrity of the chiral centers.
Reagent Selection for Efficient Coupling
A vast array of coupling reagents has been developed for SPPS, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.combachem.com
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first reagents used, but its water-insoluble urea (B33335) byproduct complicates purification. creative-peptides.com N,N'-Diisopropylcarbodiimide (DIC) is now more commonly used as its urea is more soluble. Carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to improve reaction rates and suppress racemization. acs.orgbeilstein-journals.org
Aminium/Uronium Salts: These are among the most popular and efficient coupling reagents. sigmaaldrich.com They react with the Fmoc-amino acid to form highly reactive active esters. Common examples include HBTU, HATU, and HCTU. sigmaaldrich.comcreative-peptides.com HATU, which forms a HOAt active ester, is generally more reactive than HBTU (which forms a HOBt ester) and is particularly effective for coupling sterically hindered amino acids or N-methylated residues. sigmaaldrich.combachem.com Reagents based on OxymaPure, such as COMU, have been developed as safer, non-explosive alternatives to HOBt- and HOAt-based reagents. bachem.comacs.org
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. bachem.com They function similarly to aminium salts by forming active esters. Solutions of phosphonium reagents in DMF tend to be less stable than their uronium counterparts and should be prepared fresh. sigmaaldrich.com
| Reagent Class | Example(s) | Activating Additive | Key Characteristics |
| Carbodiimides | DIC | HOBt, OxymaPure | Cost-effective; recommended for Cys coupling to minimize racemization. nih.govsigmaaldrich.com |
| Aminium/Uronium | HBTU, HCTU, HATU, COMU | Incorporated (HOBt, HOAt, OxymaPure) | Highly efficient, fast reactions. sigmaaldrich.comcreative-peptides.com HATU is very reactive. bachem.com COMU is a safer alternative. acs.org |
| Phosphonium | PyBOP, PyAOP | Incorporated (HOBt, HOAt) | Highly efficient, similar to aminium salts. bachem.com Solutions have moderate stability. sigmaaldrich.com |
Minimization of Epimerization at the Alpha-Carbon of Cysteine Residues
Cysteine is one of the amino acids most susceptible to racemization (epimerization) during peptide synthesis. peptide.combachem.comnih.gov This side reaction occurs via the abstraction of the proton at the α-carbon (Cα) by a base, leading to the formation of a planar enolate intermediate. nih.gov Subsequent re-protonation can occur from either face, resulting in a mixture of L- and D-isomers.
The risk of epimerization is particularly high during the activation step, especially when using potent base-mediated coupling reagents like HBTU or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). nih.govsigmaaldrich.com The combination of a strong activating agent and a strong base significantly increases the acidity of the Cα proton.
Several strategies have been developed to minimize cysteine epimerization:
Use of Carbodiimide Activation: Coupling with DIC in the presence of an additive like HOBt or OxymaPure is performed under more neutral conditions and has been shown to significantly reduce racemization levels compared to aminium/phosphonium salt methods. nih.govsigmaaldrich.com
Avoidance of Pre-activation: Pre-activating the amino acid for an extended period before adding it to the resin can increase the opportunity for epimerization. In-situ activation is generally preferred. nih.gov
Use of Weaker Bases: Replacing strong bases like DIPEA with sterically hindered or weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the rate of Cα proton abstraction. bachem.comuci.eduresearchgate.net
Research has quantified the extent of racemization under various conditions. For example, coupling of Fmoc-Cys(Trt)-OH using HCTU/6-Cl-HOBt/DIPEA can lead to high levels of the D-isomer, whereas using DIC/OxymaPure significantly reduces this side reaction. nih.govsigmaaldrich.com
| Coupling Method | Base | Racemization Level | Reference |
| HCTU / 6-Cl-HOBt | DIPEA | High | nih.gov |
| DIPCDI / HOBt | N/A | Negligible | sigmaaldrich.com |
| DIPCDI / OxymaPure | N/A | Negligible | sigmaaldrich.com |
| HATU / HOAt | NMM | Moderate to High | nih.gov |
Solid Support Selection and Compatibility
Wang Resin: This is a standard resin for preparing peptides with a C-terminal carboxylic acid. The peptide is attached via a benzyl (B1604629) ester linkage that is cleaved by strong acid, typically 95% Trifluoroacetic acid (TFA). peptide.comuci.edu
Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide. uci.edu The linker is highly acid-labile, and cleavage with TFA simultaneously releases the peptide and forms the C-terminal amide.
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1% TFA in dichloromethane). sigmaaldrich.commdpi.com This feature makes it ideal for preparing protected peptide fragments. It is also the preferred support for anchoring the first amino acid, particularly C-terminal cysteine, as the bulky trityl linker helps to minimize side reactions like diketopiperazine formation and epimerization during the initial synthesis cycles. csic.esnih.gov
The physical properties of the resin, such as the polymer matrix (e.g., polystyrene or polyethylene (B3416737) glycol-grafted polystyrene) and bead size, also influence reaction kinetics and solvent swelling, which are important for synthetic success. bachem.combiosynth.com
Resin Swelling Characteristics and Solvent Interactions
The physical state of the resin support is a determining factor in the efficiency of SPPS. The synthesis occurs within the polymer matrix of the resin beads, not on their surface. nih.gov Therefore, the resin must be sufficiently swollen to allow for the free diffusion of reagents to the reactive sites of the growing peptide chain. iris-biotech.deresearchgate.net Inadequate swelling can hinder reaction kinetics, leading to incomplete couplings and deprotection steps, ultimately resulting in deletion sequences and a lower yield of the desired peptide. iris-biotech.de
The degree of swelling is a function of the resin's chemical nature (e.g., polystyrene, polyethylene glycol) and its degree of cross-linking, typically with divinylbenzene (B73037) (DVB) for polystyrene-based resins. iris-biotech.de A lower percentage of DVB cross-linking generally results in higher swelling potential. iris-biotech.de The choice of solvent is paramount, as it must effectively solvate both the resin and the growing peptide chain. peptide.com
Common solvents used in Fmoc-SPPS include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com DMF and NMP are highly polar solvents that effectively swell polystyrene resins and solvate peptide chains, making them standard choices for coupling and deprotection steps in Fmoc chemistry. peptide.com DCM is often used for initial resin swelling and washing, particularly in Boc-based chemistry, as it provides good swelling for polystyrene supports. peptide.com The kinetics of the reactions involved in peptide chain elongation are diffusion-controlled, meaning that higher resin swelling leads to more accessible reaction sites. mesalabs.com
| Resin Type | Common Solvents | Relative Swelling Volume (mL/g) | Comments |
|---|---|---|---|
| Polystyrene (1% DVB) | Dichloromethane (DCM) | ~4.0 - 6.0 | Excellent swelling, commonly used for initial resin solvation. iris-biotech.de |
| Polystyrene (1% DVB) | N,N-Dimethylformamide (DMF) | ~4.0 - 5.5 | Standard solvent for Fmoc-SPPS, good solvation for resin and peptide. peptide.com |
| Polystyrene (1% DVB) | N-Methyl-2-pyrrolidone (NMP) | ~4.0 - 6.0 | More polar alternative to DMF, can improve coupling yields in some cases. peptide.com |
| PEG-PS (e.g., TentaGel) | Dichloromethane (DCM) | ~3.0 - 4.5 | Amphipathic nature, swells well in a range of solvents. |
| PEG-PS (e.g., TentaGel) | N,N-Dimethylformamide (DMF) | ~3.5 - 5.0 | Compatible with both the PEG linker and polystyrene backbone. |
Impact of Resin Type on Peptide Purity and Yield
The choice of resin is a critical parameter that significantly influences the outcome of the synthesis, particularly for peptides containing C-terminal cysteine residues. Side reactions such as racemization and the formation of piperidinylalanine derivatives can occur, compromising the purity and yield of the final peptide. sigmaaldrich.comcsic.es These side reactions are often initiated by the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal. csic.es
For the synthesis of peptide acids with a C-terminal cysteine, highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) are often recommended over Wang-type resins. sigmaaldrich.com The use of trityl-based resins can reduce the occurrence of side reactions to more acceptable levels. sigmaaldrich.com Studies have shown that the choice of the thiol protecting group on the C-terminal cysteine, in conjunction with the resin type, affects the extent of epimerization. For instance, using Fmoc-Cys(Thp)-OH or Fmoc-Cys(Mmt)-OH on a 2-CTC resin has been shown to outperform the more common Fmoc-Cys(Trt)-OH in minimizing side reactions. csic.es The combination of a 2-CTC resin and a suitable Cys protecting group can lead to excellent purity of the final product. csic.es
| Resin Type | Typical Use | Impact on Peptides with C-Terminal Cysteine | Reference |
|---|---|---|---|
| Wang Resin | Synthesis of peptide C-terminal acids. | More prone to racemization and piperidinylalanine formation for C-terminal Cys during prolonged piperidine treatments. | sigmaaldrich.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Synthesis of peptide C-terminal acids and protected fragments. | Reduces side reactions like racemization at the C-terminal Cys due to mild cleavage conditions. Recommended for C-terminal Cys peptides. | sigmaaldrich.comcsic.es |
| Rink Amide Resin | Synthesis of peptide C-terminal amides. | The linker is generally stable, but the basic conditions for Fmoc removal can still initiate side reactions at a C-terminal Cys residue. | uci.edu |
| NovaSyn TGT Resin | Synthesis of peptide C-terminal acids. | A trityl-based resin with PEG spacers, designed to reduce aggregation and minimize side reactions associated with C-terminal Cys. | sigmaaldrich.com |
Cleavage and Isolation of Peptides Containing S-[(acetylamino)methyl]-L-cysteine
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. The S-acetamidomethyl (Acm) group is valued for its stability under the standard acidic conditions used for cleavage in Fmoc-SPPS. rsc.orgnih.gov This stability allows for the isolation of a fully side-chain deprotected peptide with the cysteine thiol still selectively protected by the Acm group. sigmaaldrich.comnih.gov This intermediate can then be purified before the Acm group is removed, which is particularly useful in the synthesis of complex peptides with multiple disulfide bonds. sigmaaldrich.com
The standard cleavage cocktail for most peptides synthesized via the Fmoc/tBu strategy is a mixture based on trifluoroacetic acid (TFA). sigmaaldrich.com A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (TFA/H₂O/TIS). sigmaaldrich.com During cleavage, reactive cationic species are generated from the protecting groups and the resin linker, which can modify sensitive amino acid residues like tryptophan, methionine, and tyrosine. sigmaaldrich.com Scavengers, such as TIS, water, phenol, or thioanisole (B89551), are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.compeptide.com
While the Acm group is largely stable to TFA, some studies have shown that it can be partially removed during cleavage, especially with prolonged exposure to acid or in the presence of certain scavengers. rsc.orgnih.gov For example, a TFA/TIS (98/2) cocktail can lead to some removal of the Acm group. nih.govmdpi.com The presence of thioanisole in the cleavage cocktail may also enhance the deprotection of Cys(Acm). nih.gov Therefore, cleavage times should be optimized, typically lasting between 1 to 4 hours, to ensure complete removal of other side-chain protecting groups while minimizing premature Acm group loss. thermofisher.com
Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, isolated by centrifugation, and washed to remove residual scavengers and cleaved protecting groups. peptide.com The resulting crude peptide, containing S-Acm-cysteine, can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Cleavage Cocktail | Composition (v/v) | Primary Use and Remarks | Reference |
|---|---|---|---|
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | A general, non-malodorous cocktail suitable for most sequences. The Acm group is largely stable to this mixture. | sigmaaldrich.com |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) | A "universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. Can cause some Acm group removal. | sigmaaldrich.compeptide.com |
| TFA/thioanisole/EDT/anisole | 90 : 5 : 3 : 2 | Reagent R, effective for peptides with arginine residues. The presence of thioanisole may affect Acm stability. | peptide.com |
| TFA/TIS | 98 : 2 | Can cause partial removal of the Acm group, especially with extended reaction times or mild heat. | nih.gov |
Strategies for Disulfide Bond Formation Utilizing S Acetamidomethyl Protected Cysteine
Regioselective Disulfide Bridge Construction
Regioselective disulfide bond formation is a strategy that ensures cysteine residues are connected in a predetermined pattern, which is essential for synthesizing peptides with multiple disulfide bridges correctly. The use of N-Fmoc-S-[(acetylamino)methyl]-L-cysteine provides a key orthogonal protecting group that facilitates this control. The formation of the disulfide bridge can be accomplished either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and is free in solution (solution-phase).
Performing disulfide cyclization on-resin offers significant advantages, including the minimization of intermolecular side reactions due to the pseudo-dilution effect of resin attachment, potentially simplifying purification efforts. peptidetherapeutics.orgbiotage.com Several reagents have been developed for the efficient removal of the Acm group and concurrent oxidation to form the disulfide bond directly on the solid support.
A common and effective method involves the use of iodine (I₂). biotage.comresearchgate.netacs.org The peptide-resin is treated with a solution of iodine in a solvent like dimethylformamide (DMF), which mediates the cleavage of the Acm groups and the simultaneous formation of the disulfide linkage. researchgate.netacs.org Another class of reagents gaining prominence is N-halosuccinimides, particularly N-chlorosuccinimide (NCS). peptidetherapeutics.orgmdpi.com NCS provides a rapid and reliable method for on-resin Acm removal and disulfide bond formation, often completing the reaction in as little as 15 minutes. researchgate.netmdpi.com This method has been successfully used in the synthesis of complex peptides like α-conotoxin SI and is compatible with other protecting groups and oxidation-prone residues. researchgate.netmdpi.com
The choice of reagent can be critical and is often optimized for a specific peptide sequence to maximize yield and purity. peptidetherapeutics.org
Table 1: Common Reagents for On-Resin Acm Deprotection and Disulfide Formation
| Reagent | Typical Conditions | Advantages | Notes |
|---|---|---|---|
| **Iodine (I₂) ** | Excess I₂ in DMF or other organic solvents (e.g., DCM, NMP). peptidetherapeutics.orgresearchgate.netacs.org | Well-established, effective for many sequences. | Can affect sensitive residues like Trp, Met, Tyr if not carefully controlled. bachem.com |
| N-Chlorosuccinimide (NCS) | 1-2 equivalents in DMF at room temperature or slightly elevated temperatures (e.g., 50 °C). peptidetherapeutics.orgmdpi.com | Fast reaction times, mild conditions, compatible with Trp and Met. researchgate.netmdpi.com | Can also oxidize free thiols. peptidetherapeutics.org |
| Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) | Tl(TFA)₃ in DMF. sigmaaldrich.com | Effective for both Acm and Trt groups. | Thallium compounds are highly toxic. |
After the linear peptide is synthesized and cleaved from the resin with Acm groups intact, disulfide bonds can be formed in the solution phase. This approach is widely used, particularly for complex peptides where folding is guided by the solution environment. The Acm group is stable during the trifluoroacetic acid (TFA)-mediated cleavage from the resin, allowing for the purification of the linear, fully protected peptide before proceeding with oxidation. bachem.com
Iodine is also a primary reagent for solution-phase Acm removal and oxidation. The reaction is typically performed in aqueous acetic acid or alcoholic solutions. bachem.compsu.edu The concentration of the peptide is kept low (10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular polymerization. bachem.com Another method involves the use of mercury(II) acetate (B1210297) [Hg(OAc)₂] at a pH of 4, followed by treatment with a thiol scavenger like β-mercaptoethanol to remove the mercury ions. sigmaaldrich.compeptide.com Thallium(III) trifluoroacetate is also effective in solution, typically using TFA as the solvent. sigmaaldrich.com While effective, the high toxicity of heavy metal reagents like mercury and thallium has led to a preference for iodine-based methods where possible.
Sequential Disulfide Bond Formation in Multi-Cysteine Peptides
The synthesis of peptides with two or more disulfide bonds requires a sophisticated strategy involving orthogonal protecting groups. rsc.org Orthogonality means that each class of protecting group can be removed under specific conditions without affecting the others. rsc.orgaltabioscience.com The Acm group is a vital component of such schemes, allowing for the stepwise and regioselective formation of each disulfide bridge. biotage.comnih.gov
For the synthesis of peptides with two disulfide bonds using Fmoc-based chemistry, the most common orthogonal partner for Acm is the trityl (Trt) group. rsc.org The Trt group is acid-labile and is removed during the standard TFA cleavage cocktail, leaving a pair of free thiols ready for the first oxidation. sigmaaldrich.com The Acm groups remain stable under these conditions. rsc.org Other protecting groups used in orthogonal strategies with Acm include the highly acid-labile 4-methoxytrityl (Mmt), the tert-butyl (tBu), and the S-tert-butylthio (StBu) groups. rsc.orgrsc.org The choice of pairing depends on the specific requirements of the peptide synthesis and the desired order of disulfide bond formation. biotage.com
Table 2: Orthogonal Cysteine Protecting Groups Paired with Acm
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Acm |
|---|---|---|---|
| Trityl | Trt | Mildly acidic (e.g., TFA cocktail). sigmaaldrich.comrsc.org | Acm is stable to TFA. rsc.org |
| 4-Methoxytrityl | Mmt | Highly acid-labile (e.g., 1-2% TFA in DCM). peptidetherapeutics.orgbiotage.com | Acm is stable to dilute TFA. peptidetherapeutics.org |
| tert-Butyl | tBu | Strong acid (HF) or with specific reagents (e.g., TFA/DMSO/anisole). rsc.orgrsc.org | Acm can be removed with I₂ while tBu is stable. rsc.org |
| S-tert-butylthio | StBu | Reductive cleavage (e.g., phosphines). rsc.orgrsc.org | Acm is stable to reducing agents. rsc.org |
| Phenylacetamidomethyl | Phacm | Penicillin amidohydrolase (enzymatic) or I₂/HOAc. psu.edu | Can be removed enzymatically while Acm is stable; both removed by I₂. psu.edu |
The sequential formation of multiple disulfide bonds is a carefully orchestrated process. nih.gov A typical strategy for a two-disulfide peptide involves:
Synthesis: The linear peptide is synthesized on a solid support using a combination of, for example, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.
First Deprotection: The peptide is cleaved from the resin using a TFA-based cocktail. This simultaneously removes the Trt groups, leaving the Acm-protected cysteines intact. rsc.org
First Oxidation: The resulting peptide, now with two free thiols and two Acm-protected thiols, is subjected to mild oxidation (e.g., air oxidation, DMSO, or K₃[Fe(CN)₆]) to form the first disulfide bond. rsc.org
Second Deprotection and Oxidation: The singly-bridged peptide is then treated with a reagent like iodine to deprotect the Acm groups and form the second disulfide bond in a single step. sigmaaldrich.comrsc.org
This stepwise approach ensures that the disulfide bridges are formed only between the desired cysteine pairs, preventing the formation of scrambled isomers that can occur when all thiols are deprotected simultaneously. acs.org The order of disulfide bond formation can be crucial and may be varied to promote the most efficient folding pathway for a given peptide. biotage.combiotage.com
Impact of Disulfide Connectivity on Peptide Conformational Constraints and Stability
Disulfide bonds are not merely structural links; they are fundamental to the biological function of many peptides and proteins. nih.govtaylorfrancis.com By covalently linking different parts of the peptide chain, disulfide bridges impose significant conformational constraints. monash.eduresearchgate.netnih.gov This restriction of flexibility reduces the conformational entropy of the unfolded state, which thermodynamically stabilizes the folded, native structure. monash.eduresearchgate.net
The stabilizing effect is particularly important for smaller peptides that often lack a well-defined hydrophobic core. monash.edumonash.edu The disulfide framework provides a scaffold that maintains a specific three-dimensional topology, which is often essential for high-affinity binding to biological targets like receptors or enzymes. acs.orgmonash.edu Research on various peptide toxins, hormones, and growth factors has shown that the correct disulfide connectivity is critical for their activity; isomers with different disulfide patterns are often inactive. monash.eduspringernature.com
Furthermore, the conformational rigidity imparted by disulfide bonds can significantly enhance a peptide's stability. biotage.comchemistryviews.org The constrained structure is often more resistant to proteolytic degradation, as proteases typically require a flexible, extended conformation of the substrate to bind and cleave it. nih.gov This increased stability is a highly desirable attribute for the development of peptide-based therapeutics. chemistryviews.orgrsc.org Therefore, the strategic use of this compound and orthogonal protection schemes is a powerful tool not only for achieving the correct chemical structure but also for engineering peptides with enhanced stability and potent biological activity. nih.govmonash.edu
Advanced Research Applications and Methodologies Involving N Fmoc S Acetylamino Methyl L Cysteine
Synthesis of Cyclic Peptides and Loop-Structured Peptides
The introduction of cyclic or loop structures into peptides is a widely used strategy to enhance their conformational stability, receptor specificity, and biological activity. Disulfide bridges, formed by the oxidation of two cysteine residues, are a common method for achieving such structural constraints. Fmoc-Cys(Acm)-OH is instrumental in the precise construction of these complex architectures. adventchembio.combachem.com
The primary role of the Acm protecting group is to keep the cysteine thiol dormant and prevent premature or random disulfide bond formation during the synthesis of the linear peptide chain. adventchembio.com This is particularly crucial in peptides containing multiple cysteine pairs, where incorrect pairing can lead to a mixture of inactive or improperly folded isomers. By incorporating Fmoc-Cys(Acm)-OH, researchers can ensure that the thiol group remains protected throughout the chain assembly and subsequent deprotection of other amino acid side chains. sigmaaldrich.com
Once the linear peptide is fully assembled and cleaved from the resin, the Acm groups can be selectively removed to allow for controlled disulfide bridge formation. adventchembio.comresearchgate.net This selective deprotection enables a stepwise or regioselective cyclization strategy. For instance, in a peptide with four cysteine residues intended to form two distinct disulfide bonds, two cysteines can be protected with Acm groups while the other two are protected with a different orthogonal group (e.g., Trityl (Trt)). The first disulfide bond can be formed after removing the Trt groups, and subsequently, the Acm groups can be cleaved to form the second bond. This level of control is essential for synthesizing complex, multi-loop peptides and proteins like conotoxins. adventchembio.commdpi.com
The deprotection of the Acm group is typically achieved through oxidative methods. A common reagent for this is iodine, which concurrently removes the Acm groups and facilitates the formation of the disulfide bond. peptide.compeptide.com Other reagents, such as mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate (B1224126), can also be used to remove the Acm group, sometimes without immediate oxidation, offering further flexibility in the synthetic strategy. sigmaaldrich.compeptide.com
Table 1: Methodologies for Acm Deprotection and Cyclization
| Reagent/Method | Conditions | Outcome | Key Advantage |
| Iodine (I₂) ** | Solution-phase (e.g., in MeOH, DCM/water) | Simultaneous Acm removal and disulfide bond formation. peptide.compeptide.com | One-pot reaction for cyclization. researchgate.net |
| Mercury(II) Acetate (Hg(OAc)₂) | Aqueous buffer, followed by removal of Hg²⁺ | Acm removal to yield a free thiol. sigmaaldrich.compeptide.com | Allows for purification of the linear, free-thiol peptide before oxidation. |
| Silver Trifluoromethanesulfonate (AgOTf) ** | In TFA with scavengers | Acm removal to yield a free thiol. sigmaaldrich.com | Alternative to mercury-based methods. |
| N-Chlorosuccinimide (NCS) | On-resin treatment | On-resin Acm removal and disulfide formation. nih.govmdpi.com | Simplifies purification by allowing by-products to be washed away. nih.gov |
Preparation of Peptides for Native Chemical Ligation (NCL) and Related Bioconjugation Techniques
Native Chemical Ligation (NCL) is a powerful technique that allows for the synthesis of large proteins by joining two smaller, unprotected peptide fragments. nih.govspringernature.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. researchgate.net Fmoc-Cys(Acm)-OH is a key building block for preparing the N-terminal cysteine-containing peptide segment required for NCL.
During the Fmoc-SPPS of the fragment destined to have the N-terminal cysteine, Fmoc-Cys(Acm)-OH can be incorporated at the desired position. The Acm group provides robust protection for the thiol side chain against side reactions throughout the synthesis. nbinno.com After the peptide chain is assembled and cleaved from the solid support with other side-chain protecting groups removed, the Acm group remains intact, yielding a purified, thiol-protected peptide. bachem.com This is advantageous as it prevents the peptide from forming unwanted dimers through disulfide bonding during purification and handling.
Before the ligation reaction, the Acm group is removed to expose the free sulfhydryl group of the N-terminal cysteine, which is then ready to react with the C-terminal thioester of the other peptide fragment. nih.gov This strategy ensures that the highly reactive cysteine thiol is only revealed immediately prior to the ligation step, maximizing the efficiency of the NCL process.
In the broader context of bioconjugation, the protected cysteine provided by Fmoc-Cys(Acm)-OH serves as a versatile chemical handle. After selective deprotection, the unique reactivity of the cysteine thiol can be exploited for various modifications, such as attachment to carrier proteins, labeling with fluorescent probes, or conjugation to drug molecules. nih.govnih.gov
Development of Combinatorial Peptide Libraries with Defined Cysteine Motifs
Combinatorial chemistry is a cornerstone of drug discovery and materials science, enabling the rapid synthesis and screening of large numbers of compounds. Fmoc-Cys(Acm)-OH is crucial for the creation of peptide libraries where the structure and function are dependent on specific cysteine arrangements, particularly those involving disulfide bonds. adventchembio.com
When constructing peptide libraries, maintaining the structural integrity of each member is paramount for obtaining reliable screening results. adventchembio.com The use of Fmoc-Cys(Acm)-OH allows for the synthesis of libraries containing defined cysteine motifs, as it protects the thiol group from undesired side reactions like random oxidation, which could otherwise distort structure-activity relationships (SAR). adventchembio.com This protection is compatible with high-throughput synthesis protocols.
For libraries of cyclic peptides, the Acm group ensures that the linear precursors are synthesized cleanly. The cyclization via disulfide bond formation can then be performed as a post-synthesis modification step after cleavage and purification, often in a parallel fashion. This methodology provides precise control over the final structure of each peptide in the library, ensuring that the conformational constraint introduced by the disulfide bond is consistent across all library members.
Integration in Semisynthesis of Proteins
Protein semisynthesis is a hybrid approach that combines a recombinantly expressed protein fragment with a chemically synthesized peptide. This technique is invaluable for introducing non-natural amino acids, post-translational modifications, or specific labels into large proteins that are inaccessible by total chemical synthesis alone. springernature.comnih.gov Native Chemical Ligation is the central technology enabling this integration. springernature.com
In this context, Fmoc-Cys(Acm)-OH is used to prepare the synthetic peptide fragment. This fragment is designed with either an N-terminal cysteine or a C-terminal thioester. If an N-terminal cysteine is required for the ligation strategy, Fmoc-Cys(Acm)-OH is used as described previously. The synthetic Acm-protected peptide can be synthesized, purified, and characterized before the critical deprotection and ligation to the large, recombinant protein fragment.
The stability of the Acm group to the conditions of both peptide synthesis and initial purification steps makes it an ideal choice for these complex, multi-step synthetic strategies. nih.govbachem.com It provides the necessary orthogonality to manage the reactive cysteine thiol, ensuring that it is available only at the desired stage of ligation, thereby enabling the successful semisynthesis of modified or engineered proteins. springernature.com
Table 2: Summary of Applications and the Role of Fmoc-Cys(Acm)-OH
| Application | Role of Fmoc-Cys(Acm)-OH | Key Methodological Step |
| Cyclic Peptide Synthesis | Provides a protected cysteine thiol to allow for controlled, stepwise disulfide bond formation. adventchembio.com | Selective deprotection of the Acm group (e.g., with iodine) to induce cyclization. peptide.com |
| Native Chemical Ligation (NCL) | Used to synthesize the N-terminal cysteine peptide fragment with a protected thiol. nih.gov | Removal of the Acm group immediately prior to ligation with a C-terminal thioester peptide. bachem.com |
| Combinatorial Libraries | Ensures structural integrity of cysteine-containing peptides by preventing random oxidation. adventchembio.com | Incorporation of the protected cysteine during high-throughput solid-phase synthesis. |
| Protein Semisynthesis | Enables the preparation of synthetic peptide fragments with a protected N-terminal cysteine for ligation to recombinant proteins. springernature.com | Controlled deprotection and ligation to a larger protein segment. |
Mechanistic Investigations and Optimization in N Fmoc S Acetylamino Methyl L Cysteine Chemistry
Studies on Racemization of Cysteine Residues During Synthesis
Cysteine residues, including those protected with the Acm group, are particularly susceptible to racemization during the peptide bond formation step in Fmoc-SPPS. sigmaaldrich.comnih.gov This loss of chiral integrity is primarily initiated by the activation of the carboxylic acid, which facilitates the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. This issue is especially pronounced when base-mediated coupling methods are employed. sigmaaldrich.com
The choice of coupling reagent and the basicity of the reaction conditions have a profound impact on the stereochemical purity of the incorporated cysteine residue. Base-mediated activation methods that utilize phosphonium (B103445) or uronium reagents, such as HBTU or HCTU, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA), are known to significantly promote racemization. sigmaaldrich.comnih.gov The combination of pre-activation and elevated temperatures, often used in microwave-assisted SPPS, can further exacerbate this problem. sigmaaldrich.comnih.gov
Research has shown that the extent of racemization is highly dependent on the base used. In the synthesis of protoxin II, using N-methylmorpholine (NMM) as the base during the coupling of cysteine residues led to approximately 50% racemization. nih.gov This significant loss of chirality could be effectively suppressed by substituting NMM with the more sterically hindered and less basic base, 2,4,6-collidine. nih.govjohnshopkins.edu
In contrast, coupling performed under more neutral or acidic conditions, such as those employing carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt), results in negligible racemization. sigmaaldrich.comunibo.it The use of pre-formed symmetrical anhydrides or OPfp esters also helps to preserve the chirality of the cysteine residue. sigmaaldrich.com
| Coupling Reagent | Base | Racemization Level | Reference |
|---|---|---|---|
| HBTU / HCTU | DIEA / NMM | Significant / High | sigmaaldrich.comnih.govnih.gov |
| Various | 2,4,6-Collidine | Suppressed / Low | nih.govjohnshopkins.edu |
| DIC / DIPCDI | OxymaPure / HOBt | Negligible / Low | sigmaaldrich.comunibo.it |
| HCTU/6-Cl-HOBt | DIEA | High | nih.gov |
Several effective strategies have been developed to minimize or eliminate racemization during the incorporation of Fmoc-Cys(Acm)-OH. The most common and effective approach is to avoid strong organic bases during the coupling step. sigmaaldrich.comnih.gov
Key strategies include:
Use of Carbodiimide Activation: Employing reagents like DIC or DIPCDI with additives such as OxymaPure or HOBt creates a less basic environment during coupling, thereby suppressing α-proton abstraction. sigmaaldrich.com
Selection of Sterically Hindered Bases: When a base is required, using a hindered base like 2,4,6-collidine instead of DIEA or NMM can significantly reduce the rate of racemization. nih.govjohnshopkins.edu
Modification of S-Protecting Groups: While this article focuses on the Acm group, it is noteworthy that other S-protecting groups have been developed specifically to resist racemization. For instance, the 4-methoxybenzyloxymethyl (MBom) and tetrahydropyranyl (Thp) groups have been shown to substantially suppress racemization compared to the more commonly used trityl (Trt) and Acm groups, even under phosphonium or uronium reagent-mediated coupling conditions. researchgate.net
Solvent Polarity Adjustment: Diluting polar aprotic solvents like DMF with less polar solvents such as dichloromethane (B109758) (DCM) has been reported to reduce the extent of cysteine racemization to some degree. nih.gov
Identification and Mitigation of Sequence-Dependent Side Reactions
Beyond racemization, the synthesis of peptides containing Fmoc-Cys(Acm)-OH can be complicated by side reactions that are often dependent on the surrounding amino acid sequence. A prominent side reaction in Fmoc-SPPS is the formation of aspartimide. nih.gov This occurs when an aspartic acid residue is followed by an amino acid that facilitates the cyclization of the aspartyl side-chain carboxylate onto the peptide backbone, particularly under the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) treatment). nih.gov
The -Asp-Cys- sequence is recognized as being particularly prone to aspartimide formation. nih.gov The resulting succinimide (B58015) ring can then be hydrolyzed to form a mixture of α- and β-aspartyl linkages, with the β-aspartyl peptide often being the major product, leading to difficult-to-separate impurities. nih.gov
Mitigation strategies for aspartimide formation include:
Use of Modified Asp Derivatives: Incorporating Asp derivatives with bulky side-chain protecting groups (e.g., O-2,3,4-trimethyl-pent-3-yl ester) can sterically hinder the cyclization reaction. researchgate.net
Modified Deprotection Conditions: Adding acidic modifiers like OxymaPure to the piperidine deprotection solution can reduce the basicity and lower the levels of aspartimide-related impurities. nih.gov
Another potential side reaction is the S-alkylation of the cysteine sulfhydryl group. While the Acm group is stable during synthesis, unexpected S-alkylation can occur during the final trifluoroacetic acid (TFA) cleavage step, particularly when using Wang resin. The p-hydroxyl benzyl (B1604629) group, derived from the acidic decomposition of the Wang linker, can act as an alkylating agent for the cysteine thiol. nih.govresearchgate.net Although this is more relevant for peptides where the Acm group has been removed or for syntheses aiming for a free thiol, awareness of this possibility is crucial for troubleshooting unexpected byproducts. nih.gov
Solvation Effects and Green Chemistry Approaches in Peptide Synthesis with Fmoc-Cys(Acm)-OH
The choice of solvent in SPPS is critical, as it must effectively swell the resin support, dissolve reagents, and facilitate reaction kinetics. Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have dominated the field. However, due to their reproductive toxicity and environmental concerns, there is a strong impetus to adopt greener and more sustainable alternatives. researchgate.net
The search for green solvents in SPPS has identified several promising candidates that can replace DMF without compromising synthesis efficiency. To be viable, a solvent must provide adequate resin swelling and solubility for Fmoc-amino acids and coupling reagents. researchgate.netnih.gov
Promising green solvents and solvent systems include:
2-Methyltetrahydrofuran (2-MeTHF): This ether-based solvent has shown excellent performance, providing high crude purity and low racemization potential in model peptide syntheses. biotage.com
γ-Valerolactone (GVL): GVL has proven to be a suitable green solvent for the elongation of the peptide chain. researchgate.net
N-Butylpyrrolidinone (NBP): Also known as Tamisolve® NxG, NBP is another effective alternative for coupling and deprotection steps. researchgate.net
Solvent Mixtures: Blends of green solvents, such as Anisole/Dimethyl Carbonate (DMC), have been successfully used for the synthesis of complex peptides like Octreotide, demonstrating good solubility for reagents like Fmoc-Cys(Trt)-OH and achieving high purity. unibo.itnih.gov The use of mixtures can fine-tune the chemical and physical properties to be more suitable for specific SPPS steps. bohrium.com
| Solvent | Type | Key Characteristics | Reference |
|---|---|---|---|
| DMF / NMP | Conventional (Polar Aprotic) | Excellent resin swelling and reagent solubility; significant health and environmental concerns. | researchgate.net |
| 2-MeTHF | Green Alternative (Ether) | Provides high crude purity and low racemization; good overall performance. | biotage.com |
| GVL | Green Alternative (Lactone) | Effective for peptide chain elongation (coupling and deprotection). | researchgate.net |
| Anisole / DMC | Green Alternative (Mixture) | Successfully used for synthesis of complex peptides; good solubility for protected amino acids. | unibo.itnih.gov |
| Water | Green Alternative (Aqueous) | Environmentally benign; can facilitate certain reactions, often used with specialized water-dispersible reagents. | advancedchemtech.comrsc.org |
Sustainable strategies applicable to syntheses involving Fmoc-Cys(Acm)-OH include:
Solvent Consumption Minimization: Protocols have been developed to reduce the large volumes of solvent typically used for washing steps. One approach combines the coupling and Fmoc removal steps without an intermediate filtration and washing cycle. digitellinc.com Adding a weak acid like OxymaPure (1%) to wash solvents can also improve the efficiency of base removal, allowing for fewer wash cycles. digitellinc.com
In Situ Fmoc Removal: An optimized 3-step protocol where the washing after the coupling step is eliminated has been shown to save up to 60% of solvent waste. In this method, the deprotection base (e.g., 4-methylpiperidine) is added directly to the coupling cocktail. researchgate.net
Alternative Reagents: Using less hazardous reagents, such as replacing piperidine with 4-methylpiperidine (B120128) (4-MP) for deprotection, can lead to improved product purity and less hazardous waste. advancedchemtech.com Similarly, the use of DIC/OxymaPure as a coupling system is favored not only for its low racemization but also because OxymaPure is a safer alternative to explosive additives like HOBt. unibo.it
Continuous Flow Systems: Moving from traditional batch synthesis to continuous flow systems offers the potential to reduce the consumption of excess reagents and solvents, further enhancing the sustainability of peptide synthesis. advancedchemtech.com
Analytical Characterization of Peptides Synthesized with N Fmoc S Acetylamino Methyl L Cysteine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to the analysis of synthetic peptides, enabling both the assessment of purity and the isolation of the target peptide from a complex mixture of synthetic byproducts. almacgroup.com
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
RP-HPLC is instrumental in identifying and quantifying various impurities that can arise during solid-phase peptide synthesis (SPPS). These include deletion sequences, truncated peptides, and byproducts from incomplete deprotection or side reactions. almacgroup.comlcms.cz The purity of a synthetic peptide is typically determined by integrating the peak area of the target peptide and expressing it as a percentage of the total integrated peak area in the chromatogram. nih.gov For peptides containing Cys(Acm), it is crucial to develop HPLC methods that can resolve the target peptide from potential side products, such as those where the Acm group may have been prematurely or partially removed. sigmaaldrich.com
A typical analytical RP-HPLC setup for a peptide containing Cys(Acm) would involve a gradient elution system, as illustrated in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm internal diameter) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient, for example, from 5% to 55% of Mobile Phase B over a defined period (e.g., 50 minutes) |
| Flow Rate | Typically 1 mL/min for analytical scale |
| Detection | UV absorbance at 210-230 nm |
| This table represents a general set of starting conditions for RP-HPLC analysis of peptides. The specific gradient and run time need to be optimized for each peptide to achieve the best resolution. nih.gov |
Supercritical Fluid Chromatography (SFC) for Peptide Purification
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the purification of peptides, offering advantages in terms of speed and efficiency. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com This technique can provide different selectivity compared to RP-HPLC, which can be advantageous for separating challenging peptide mixtures. shimadzu.com
The use of SFC can significantly reduce the analysis and purification time for peptides, sometimes by a factor of five compared to traditional HPLC methods. nih.gov For peptides containing Cys(Acm), SFC can be an effective tool for purification, especially when dealing with hydrophobic peptides where RP-HPLC might lead to long retention times and broad peaks. perlan.com.pl The separation in SFC is influenced by the choice of co-solvent (modifier), stationary phase, temperature, and pressure. researchgate.net
| Parameter | Condition |
| Column | Various stationary phases can be used, including those with different selectivities than traditional C18 columns. shimadzu.com |
| Mobile Phase | Supercritical CO2 with a polar organic modifier (e.g., methanol) |
| Additives | Acids or bases may be added to the modifier to improve peak shape and resolution. mdpi.com |
| Temperature | Typically maintained above the critical temperature of CO2 (e.g., 40 °C) mdpi.com |
| Back Pressure | Maintained to keep the mobile phase in a supercritical state (e.g., 150 bar) mdpi.com |
| This table outlines typical parameters for SFC. The specific conditions, especially the type and concentration of the modifier, are critical for optimizing the separation of peptides. |
Spectroscopic and Spectrometric Methods for Structural Elucidation
While chromatography assesses purity, spectroscopic and spectrometric methods are essential for confirming the identity and elucidating the detailed structure of the synthesized peptide.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection
Mass spectrometry is an indispensable tool for the characterization of synthetic peptides. It provides a precise measurement of the molecular weight of the peptide, confirming that the correct sequence has been synthesized. nih.gov For peptides containing N-Fmoc-S-[(acetylamino)methyl]-L-cysteine, MS confirms the presence of the Acm protecting group.
Electrospray ionization (ESI) is a commonly used technique for peptide analysis, as it is a soft ionization method that allows for the analysis of intact molecules. researchgate.net High-resolution mass spectrometry can provide mass accuracy to within a few parts per million (ppm), which is crucial for unambiguously identifying the peptide and distinguishing it from impurities with similar masses. ucdavis.edupreprints.org
MS is also a powerful tool for detecting and identifying impurities. lcms.cz Common impurities in synthetic peptides that can be identified by MS include:
Deletion sequences: Peptides missing one or more amino acid residues. preprints.org
Truncated sequences: Peptides that are shorter than the target sequence.
Products of incomplete deprotection: Peptides where other side-chain protecting groups have not been fully removed.
Oxidized peptides: Particularly relevant for peptides containing methionine or free cysteine. preprints.org
In the context of Cys(Acm) peptides, MS can detect the presence of the peptide without the Acm group or with modifications to the Acm group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and conformational dynamics of peptides in solution. nih.govepa.gov While mass spectrometry confirms the primary structure (the amino acid sequence), NMR provides insights into the secondary and tertiary structure. spectralservice.de
The information from NOESY experiments, which detect through-space interactions (Nuclear Overhauser Effects), is particularly valuable for determining the peptide's conformation. nih.gov Conformational analysis by NMR is crucial for understanding the structure-activity relationship of bioactive peptides. nih.gov The presence of the Acm group can influence the conformational preferences of the peptide, and NMR is the primary tool for investigating these effects. nih.gov
Chiral Analysis for Stereochemical Purity Determination of Cysteine Residues
Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their chirality. The cysteine residue introduced using this compound should remain in the L-configuration. However, racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers) can occur, particularly for the C-terminal cysteine residue. csic.esresearchgate.net
Chiral analysis is therefore necessary to determine the stereochemical purity of the synthesized peptide. A common method involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent. nih.gov The resulting diastereomers can then be separated and quantified using RP-HPLC. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants are often used for this purpose. nih.gov
Comparative Analysis of Cysteine Thiol Protecting Groups in Fmoc Chemistry
Evaluation of Acid Stability and Base Lability across Various Protecting Groups
The stability of a cysteine protecting group under the conditions of Fmoc-SPPS is paramount to prevent premature deprotection and subsequent side reactions. The Fmoc group itself is removed by treatment with a mild base, typically piperidine (B6355638), while the final cleavage of the peptide from the resin and the removal of most side-chain protecting groups are accomplished with a strong acid, commonly trifluoroacetic acid (TFA). An ideal thiol protecting group should be stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, unless its selective removal is desired.
Acm vs. Trityl (Trt) Group
The Trityl (Trt) group is a highly acid-labile protecting group, readily cleaved by mild acidic conditions. umn.edunih.gov In contrast, the Acm group is stable to the standard TFA cleavage cocktail used in Fmoc synthesis, which makes it suitable for post-cleavage modifications. nih.gov The Trt group's lability to TFA means it is typically removed during the final cleavage step, yielding a free thiol. nih.gov This difference in acid stability forms the basis of their orthogonal use in peptide synthesis. nih.gov While the Acm group is stable to the basic conditions used for Fmoc removal, the Trt group can also be considered stable under these conditions. However, the rate of racemization of cysteine residues during coupling has been observed to be lower with the Acm group compared to the Trt group. umn.edunih.gov
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Primary Cleavage Method |
| Acm | Stable | Stable | I₂, Hg(OAc)₂, Pd(II) |
| Trt | Labile | Stable | Mild Acid (e.g., TFA) |
Acm vs. Diphenylmethyl (Dpm) Group
The Diphenylmethyl (Dpm) group exhibits intermediate acid lability, being more stable than the Trt group but still susceptible to cleavage by strong acids like TFA. nih.gov It is generally stable to the repetitive mild basic treatments of Fmoc deprotection. The Acm group, being stable to strong acids, offers a higher degree of orthogonality when used in conjunction with other acid-labile protecting groups. The choice between Acm and Dpm often depends on the desired strategy for disulfide bond formation, with Dpm allowing for on-resin deprotection with TFA prior to the final cleavage, a strategy not possible with the acid-stable Acm group.
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Primary Cleavage Method |
| Acm | Stable | Stable | I₂, Hg(OAc)₂, Pd(II) |
| Dpm | Labile (stronger acid than for Trt) | Stable | Strong Acid (e.g., TFA) |
Acm vs. Methoxybenzyl (Mob) and Trimethoxybenzyl (Tmob) Groups
The Methoxybenzyl (Mob) and Trimethoxybenzyl (Tmob) groups are designed to be more acid-labile than the Bzl group, with their lability tunable by the number and position of methoxy substituents on the benzyl (B1604629) ring. The Tmob group is particularly acid-sensitive and can be cleaved with dilute TFA. nih.gov The Mob group also shows lability in TFA. thieme-connect.de This increased acid lability makes them suitable for removal during the final TFA cleavage in Fmoc-SPPS. In contrast, the Acm group remains intact under these conditions. The Acm group's stability to acid provides a clear orthogonal relationship with the Mob and Tmob groups. All three groups are stable to the basic conditions used for Fmoc removal.
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Primary Cleavage Method |
| Acm | Stable | Stable | I₂, Hg(OAc)₂, Pd(II) |
| Mob | Labile | Stable | Acid (e.g., TFA) |
| Tmob | Highly Labile | Stable | Dilute Acid (e.g., TFA) |
Acm vs. Ortho-Nitroveratryl (oNv) and Msbh Groups
The ortho-Nitroveratryl (oNv) group is a photolabile protecting group, meaning it is cleaved by irradiation with UV light, typically around 350 nm, under neutral conditions. peptidetherapeutics.org It is stable to both acidic (TFA) and basic (piperidine) conditions commonly used in Fmoc-SPPS. peptidetherapeutics.org This provides a high degree of orthogonality with the Acm group, which is removed by chemical reagents rather than light.
The 4,4′-Bis(dimethylsulfinyl)benzhydryl (Msbh) group is a "safety-catch" protecting group. nih.govbiotage.com It is stable to the standard acidic and basic conditions of both Fmoc and Boc chemistry, as well as to the conditions used to remove many other cysteine protecting groups like Trt and Acm. biotage.com The Msbh group is deprotected in a two-step process: reduction of the sulfoxide to a sulfide, followed by acid-catalyzed cleavage. biotage.com This unique deprotection strategy makes it orthogonal to the Acm group.
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Primary Cleavage Method |
| Acm | Stable | Stable | I₂, Hg(OAc)₂, Pd(II) |
| oNv | Stable | Stable | Photolysis (UV light) |
| Msbh | Stable (activated by reduction) | Stable | Reduction then Acid |
Orthogonality in Multi-Disulfide Peptide Synthesis
The synthesis of peptides containing multiple disulfide bonds requires a sophisticated strategy of orthogonal protection to ensure the correct pairing of cysteine residues. The Acm group is a cornerstone of such strategies due to its unique removal conditions that are compatible with a wide range of other protecting groups. peptide.comd-nb.info
The principle of orthogonality dictates that each class of protecting group can be removed selectively in the presence of others. peptide.com In the context of multi-disulfide bond formation, this allows for the stepwise and regioselective formation of each disulfide bridge. For instance, a common strategy for a two-disulfide-containing peptide involves the use of Cys(Trt) and Cys(Acm). The peptide is synthesized and cleaved from the resin, which also removes the Trt groups, allowing for the formation of the first disulfide bond by oxidation of the free thiols. The Acm-protected cysteines remain unaffected. Subsequently, the Acm groups are removed, typically with iodine, to facilitate the formation of the second disulfide bond. nih.gov
For peptides with three or more disulfide bonds, a combination of protecting groups with distinct cleavage requirements is employed. A set of Cys(Trt), Cys(Acm), and another protecting group with a unique removal method, such as Cys(Mmt) (4-methoxytrityl) which is more acid-labile than Trt, can be used. peptide.com The Mmt group can be selectively removed on-resin with dilute acid, followed by oxidation to form the first disulfide bond. The synthesis then proceeds, and after cleavage from the resin (which removes the Trt groups), the second disulfide bond is formed. Finally, the Acm groups are removed to form the third disulfide bond. The use of the Msbh "safety-catch" group further expands the possibilities for synthesizing complex, multi-disulfide peptides by adding another layer of orthogonality. biotage.com Similarly, the photolabile oNv group offers an entirely different deprotection mechanism, enhancing the synthetic toolkit for intricate disulfide mapping.
The Acm group's stability to both acidic and basic conditions, combined with its selective removal via oxidative methods (like iodine) or with heavy metal salts, makes N-Fmoc-S-[(acetylamino)methyl]-L-cysteine an invaluable tool for the regioselective synthesis of complex peptides with multiple disulfide bridges. nih.gov
Historical Development and Future Research Trajectories in N Fmoc S Acetylamino Methyl L Cysteine Chemistry
Advancements in Fmoc Solid-Phase Peptide Synthesis Methodologies
The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized peptide science. nih.gov The initial methodology was based on the Boc/Bzl protection scheme, which, while effective, required repeated use of moderately strong acid for Nα-Boc group removal and very strong acids like HF for final cleavage. nih.gov
A major advancement came in 1970 when Carpino and Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. nih.gov By 1978, this was adapted into the Fmoc/tBu SPPS strategy, which offered a truly orthogonal system. nih.gov In this approach, the Nα-Fmoc group is removed with a mild base (e.g., 20% piperidine (B6355638) in DMF), while the acid-labile side-chain protecting groups (like tBu) and the resin linker remain intact until the final cleavage with TFA. nih.gov
The Fmoc/tBu methodology presented several advantages that led to its widespread adoption:
Milder Conditions : It avoids the use of highly corrosive and hazardous HF, making the synthesis more accessible and compatible with a wider range of chemistries. nih.gov
Orthogonality : The distinct chemical nature of the deprotection steps (base vs. acid) provides a robust orthogonal system, allowing for selective modifications of the peptide on-resin.
Automation and Monitoring : The Fmoc group possesses a strong UV chromophore. Its release during the deprotection step can be quantified by UV spectroscopy, allowing for real-time monitoring of the synthesis progress, a feature that greatly facilitated automation. semanticscholar.org
Compatibility : The milder conditions are compatible with many post-translational modifications, such as phosphorylation and glycosylation, which are often unstable to HF.
Over the decades, Fmoc-SPPS has been continuously refined. Key advancements include the development of new resins and linkers to produce C-terminal acids, amides, and other modifications; the introduction of highly efficient coupling reagents (e.g., HBTU, HATU) to improve reaction rates and minimize racemization; and the use of pseudoprolines and other backbone protection strategies to overcome synthetic difficulties associated with peptide aggregation. The industrialization and regulation of Fmoc-amino acid derivatives have also led to a significant improvement in the quality and purity of these essential building blocks.
The success and versatility of Fmoc-SPPS created the ideal environment for the use of building blocks like Fmoc-Cys(Acm)-OH. The stability of the Acm group to piperidine is absolute, and its stability to TFA allows the fully assembled, Acm-protected peptide to be cleaved from the resin and purified before the critical disulfide bond-forming step is undertaken. bachem.com
Emerging Research Areas and Unexplored Applications
The robustness and orthogonality of Fmoc-Cys(Acm)-OH continue to make it a vital reagent in cutting-edge research. Its primary application remains the regioselective synthesis of peptides containing multiple disulfide bridges, which is crucial for producing many peptide therapeutics, toxins, and hormones that require a specific three-dimensional structure for their biological activity. biotage.comadventchembio.com
Emerging areas of research are expanding the utility of this compound:
Peptide-Based Therapeutics and Drug Delivery : Fmoc-Cys(Acm)-OH is used in the synthesis of complex peptide drugs. The ability to control disulfide bonding improves the stability and bioactivity of these molecules. adventchembio.com Furthermore, the Acm-protected cysteine can serve as a latent thiol handle. After synthesis and purification, the Acm group can be removed to allow for site-specific conjugation of drugs, imaging agents, or polymers (e.g., PEGylation), creating sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs) : Orthogonal protection strategies are being explored for the construction of homogeneous ADCs with multiple payloads. nih.govd-nb.info A cysteine residue protected with an Acm group can be incorporated into a linker or protein scaffold. This allows for the sequential and site-specific attachment of different cytotoxic drugs by selectively deprotecting different cysteine residues, leading to ADCs with defined drug-to-antibody ratios and potentially enhanced therapeutic efficacy. researchgate.netnih.gov
Bioconjugation and Chemical Biology : The Acm group provides a "masked" thiol, which can be unveiled at a desired stage of a chemical biology experiment. For instance, a peptide or protein containing a Cys(Acm) residue can be introduced into a complex biological system. Subsequent deprotection could then trigger a specific reaction, such as binding to a target or forming a new structure in situ. One strategy allows for the on-resin conversion of Cys(Acm) to Cys(Scm) (S-methoxycarbonylsulfenyl), which is a reactive intermediate for forming unsymmetrical disulfide bonds. nih.govumn.edu
Combinatorial Peptide Libraries : In the discovery of new drug leads, Fmoc-Cys(Acm)-OH is used to construct peptide libraries with defined cysteine motifs and disulfide constraints. adventchembio.com This ensures the structural integrity of the library members, preventing random oxidation that could obscure structure-activity relationships during screening. adventchembio.com
Unexplored applications could involve leveraging the specific chemical conditions required for Acm removal. While iodine is common, reagents like mercury(II), silver(I), palladium(II), and N-halosuccinimides can also be used. nih.gov These alternative deprotection methods, some of which are milder or faster, could be exploited in the presence of other sensitive functional groups, opening new avenues for complex molecular construction. nih.govrsc.org
Potential for Novel Derivatizations and Modified Cysteine Analogues
The future of Fmoc-Cys(Acm)-OH chemistry lies not only in its established use but also in its potential as a precursor for novel chemical entities. Research is moving beyond simply using the Acm group as a temporary placeholder for disulfide formation.
Modification of the Acm Group Itself : The Acm group could be chemically modified to create new functionalities. While challenging, it might be possible to develop reactions that target the amide or methylene (B1212753) group of the S-[(acetylamino)methyl] moiety, transforming it into a different type of linker or a reactive handle for bioconjugation without deprotecting the thiol.
Enzymatic Deprotection Analogues : The phenylacetamidomethyl (Phacm) group, a close analogue of Acm, has been shown to be removable by the enzyme penicillin G acylase. psu.edu This opens the door to bio-orthogonal deprotection under exceptionally mild, physiological conditions. Synthesizing other Acm analogues that are substrates for different, highly specific enzymes could create a toolbox of enzymatically removable protecting groups, allowing for complex, programmed molecular assembly in biological media.
Precursor for Non-natural Amino Acids : Fmoc-Cys(Acm)-OH can serve as a starting point for synthesizing other non-natural cysteine analogues. For example, the protected thiol is a nucleophile that could potentially be further alkylated or modified. Research has demonstrated the synthesis of N-methyl cysteine derivatives, which involves complex protection strategies where the choice of the S-protecting group is critical to the success of the N-methylation steps. nih.gov Using Cys(Acm) as a stable scaffold could facilitate the exploration of reactions on the amine or carboxyl groups before final deprotection.
Development of Novel Redox-Active Probes : The S-acetylated cysteine has been identified as a novel post-translational modification in vivo. duke.edu While structurally different from S-acetamidomethyl cysteine, this discovery highlights the biological relevance of acyl groups on cysteine thiols. Fmoc-Cys(Acm)-OH and its derivatives could be used to synthesize peptide probes to study the enzymes and cellular pathways involved in these novel signaling mechanisms.
The potential for creating new derivatives is linked to the development of more sophisticated orthogonal protection schemes. As chemists devise new protecting groups with unique removal conditions (e.g., light, specific enzymes, or bio-orthogonal click reactions), the strategic possibilities for using Fmoc-Cys(Acm)-OH in combination with these new tools will continue to expand, enabling the synthesis of increasingly complex and functional peptide-based molecules.
| Compound Name |
|---|
| N-Fmoc-S-[(acetylamino)methyl]-L-cysteine |
| N-Boc-S-benzyl-L-cysteine |
| N-Fmoc-S-trityl-L-cysteine |
| N-Fmoc-S-tert-butyl-L-cysteine |
| N-Fmoc-S-diphenylmethyl-L-cysteine |
| N-Fmoc-S-(methoxycarbonylsulfenyl)-L-cysteine |
| N-Fmoc-S-(phenylacetamidomethyl)-L-cysteine |
| N-Fmoc-N-methyl-S-tert-butylthio-L-cysteine |
| Oxytocin |
| Piperidine |
| Trifluoroacetic acid |
| Diisopropylethylamine |
| N,N'-Dicyclohexylcarbodiimide |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
Q & A
Basic: What is the role of the Fmoc and Acm protecting groups in N-Fmoc-S-[(acetylamino)methyl]-L-cysteine during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of cysteine during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The Acm (acetamidomethyl) group protects the thiol side chain, preventing disulfide bond formation prematurely. Acm is stable under acidic and basic conditions but can be removed post-synthesis via iodine oxidation, enabling controlled disulfide bridge formation .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization involves selecting reaction conditions (e.g., using acetic anhydride for acetylation) and catalysts (e.g., triethylamine) to enhance efficiency. Purification via recrystallization or column chromatography ensures high purity (>95%). Monitoring reaction progress with TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., isocyanates for functionalization) can improve yields, as demonstrated in analogous syntheses of N-acetyl-S-aryl derivatives .
Basic: What analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR to confirm structural integrity and regiochemistry (e.g., δ 1.96 ppm for acetyl CH3 in acetone-d₆) .
- Mass spectrometry (MS) for molecular weight verification (e.g., observed [M+H]⁺ at m/z 415) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1733 cm⁻¹) .
Advanced: How does the stability of this compound under different pH and temperature conditions impact its use in peptide synthesis?
The compound is hygroscopic and prone to decomposition at elevated temperatures. Storage at -20°C or 2–8°C in anhydrous environments is critical to prevent hydrolysis of the Fmoc group. Under basic SPPS conditions (pH >9), the Acm group remains stable, but prolonged exposure to strong acids (e.g., TFA) may lead to partial deprotection, necessitating optimized cleavage protocols .
Basic: What are the recommended storage conditions for this compound to ensure long-term stability?
Store at -20°C in tightly sealed, light-resistant containers under inert gas (e.g., argon). Desiccants should be used to minimize moisture uptake, which can degrade the Fmoc group. Stability studies indicate >95% purity retention for 12 months under these conditions .
Advanced: What strategies mitigate racemization or disulfide formation when using this compound in SPPS?
- Racemization : Use low-temperature coupling (0–4°C) and activate amino acids with HOBt/DIC to minimize base-induced racemization .
- Disulfide formation : The Acm group prevents undesired thiol oxidation during synthesis. Post-cleavage, controlled iodine treatment (0.1 M in MeOH/H₂O) selectively removes Acm, enabling disulfide bond formation in buffered solutions (pH 7–8) .
Basic: How is the Acm group removed from cysteine residues in synthesized peptides?
The Acm group is removed via iodine oxidation: treat the peptide with 0.1 M iodine in methanol/water (1:1 v/v) for 30–60 minutes at 0°C. Excess iodine is quenched with ascorbic acid. This method selectively oxidizes Acm-protected thiols to disulfides without affecting other functional groups .
Advanced: How do structural modifications of the Acm group in cysteine derivatives influence their reactivity in conjugation reactions?
Modifying the Acm group (e.g., replacing methyl with aryl or hydroxyalkyl substituents) alters steric and electronic properties, impacting conjugation efficiency. For example, N-acetyl-S-(2-hydroxyethyl)-L-cysteine exhibits higher solubility in aqueous buffers, facilitating bioconjugation under physiological conditions. Comparative studies using NMR and MS can elucidate how substituents affect reaction kinetics and product stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
